4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Biological Activity
The compound 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine known for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
Synthesis and Characterization
The synthesis of the compound typically involves a Biginelli reaction , which is a well-established method for creating dihydropyrimidines. The key steps include:
- Condensation : The reaction involves the condensation of aldehydes with urea and β-keto esters.
- Formation of Thioxo Derivative : The introduction of sulfur into the structure leads to the thioxo derivative, enhancing its biological properties.
Characterization Techniques :
- NMR Spectroscopy : Used to confirm the structure and purity of the synthesized compound.
- IR Spectroscopy : Identifies functional groups present in the molecule.
- X-ray Crystallography : Provides detailed molecular structure information.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicate significant antibacterial effects, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 | Highly Active |
Bacillus subtilis | 64 | Moderately Active |
Escherichia coli | 128 | Weakly Active |
Pseudomonas aeruginosa | 256 | Inactive |
The minimum inhibitory concentration (MIC) values demonstrate that the compound exhibits strong activity against Staphylococcus aureus and Bacillus subtilis while showing reduced effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
The mechanism through which this compound exerts its antibacterial effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
- Interference with Protein Synthesis : The thioxo group may interact with bacterial ribosomes, inhibiting protein synthesis.
Case Studies
A notable study conducted by Rajanarendar et al. (2021) highlighted the efficacy of similar tetrahydropyrimidine derivatives in treating infections caused by resistant bacterial strains. The study reported that modifications in the chemical structure significantly influenced antibacterial potency .
Another research paper focused on the synthesis and antibacterial evaluation of related compounds, confirming that derivatives with higher lipophilicity exhibited improved membrane permeability and enhanced biological activity .
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-11-4-7-14(8-5-11)22-19(25)17-12(2)21-20(27)23-18(17)13-6-9-15(24)16(10-13)26-3/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOFAPFINIYZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.